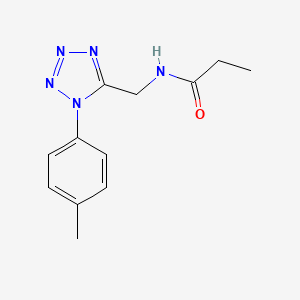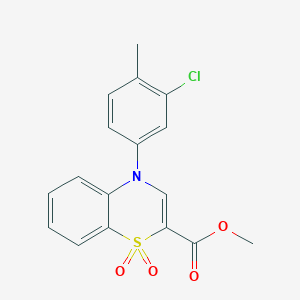![molecular formula C17H20N2 B2619341 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine CAS No. 2241138-31-6](/img/structure/B2619341.png)
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties in its structure makes it a versatile scaffold for drug design and development.
作用機序
Target of Action
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine, also known as 4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine, primarily targets receptor tyrosine kinases, specifically the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival .
Mode of Action
This compound interacts with ALK and ROS1 by binding to their ATP-binding sites. This binding inhibits the kinase activity of these receptors, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cancer cell proliferation and survival .
Biochemical Pathways
The inhibition of ALK and ROS1 by this compound affects several biochemical pathways, including the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for cell cycle progression and apoptosis regulation. By blocking these pathways, this compound induces cell cycle arrest and promotes apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, including the central nervous system. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cancer cell proliferation and the induction of apoptosis. By targeting ALK and ROS1, the compound effectively reduces tumor growth and can lead to tumor regression in certain cancers .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic environments may affect the stability of the compound, while interactions with other drugs can alter its pharmacokinetics and pharmacodynamics .
: Source
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine typically involves the reaction of 2-(piperidin-2-ylmethyl)phenyl derivatives with pyridine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the piperidine compound reacts with a halogenated pyridine under basic conditions . Another approach involves the direct amination of pyridine derivatives with piperidine derivatives using transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the reaction conditions for large-scale production .
化学反応の分析
Types of Reactions
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
2-(Piperidin-4-yl)phenylmethanamine: Another piperidine derivative with similar structural features.
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide: Contains both a pyridine and a benzamide moiety, similar to the pyridine and piperidine moieties in 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine.
Uniqueness
This compound is unique due to its specific combination of piperidine and pyridine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable scaffold in drug discovery.
特性
IUPAC Name |
4-[2-(piperidin-2-ylmethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-7-17(14-8-11-18-12-9-14)15(5-1)13-16-6-3-4-10-19-16/h1-2,5,7-9,11-12,16,19H,3-4,6,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWDAJITIMRFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide](/img/structure/B2619259.png)
![N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2619261.png)
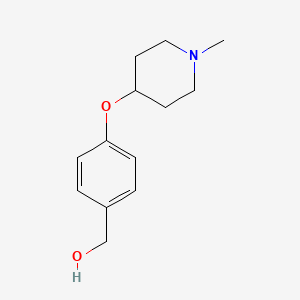

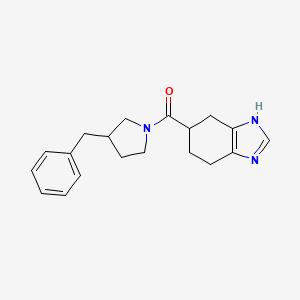
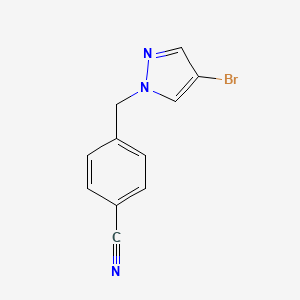
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619274.png)
![(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2619275.png)
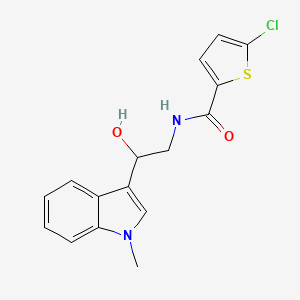
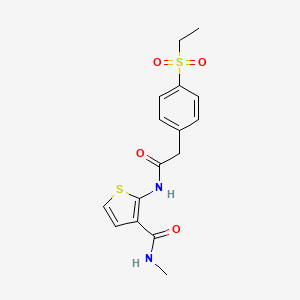
![N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2619278.png)

